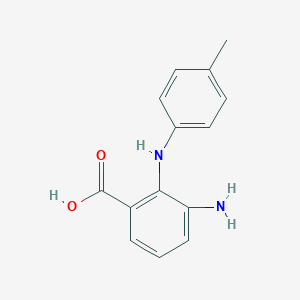![molecular formula C6H6N4O2S B056258 [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide CAS No. 120267-05-2](/img/structure/B56258.png)
[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a triazole ring fused to a pyridine ring, with a sulfonamide group attached at the 3-position. The unique structure of this compound contributes to its diverse biological activities, making it a valuable target for drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with sulfonyl chlorides in the presence of a base, followed by cyclization with hydrazine derivatives . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste . The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the triazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heteroaryl groups .
Applications De Recherche Scientifique
[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme falcipain-2, which is crucial for the survival of the malaria parasite Plasmodium falciparum . The compound binds to the active site of the enzyme, preventing its normal function and leading to the death of the parasite . Other pathways and targets may include kinases and receptors involved in cancer and bacterial infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyridine-6-sulfonamide: Similar structure but with the sulfonamide group at the 6-position.
[1,2,4]Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]pyrimidine: Features a pyrimidine ring fused to the triazole ring.
Uniqueness
The uniqueness of [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide lies in its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct biological activities. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)6-9-8-5-3-1-2-4-10(5)6/h1-4H,(H2,7,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCQHQNXQXBKLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602132 |
Source


|
| Record name | [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120267-05-2 |
Source


|
| Record name | [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Leu13]motilin (human)](/img/structure/B56180.png)

acetate](/img/structure/B56186.png)

![2,6-Bis[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B56189.png)

![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)





![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)
